molecular formula C20H22ClN7OS B193331 N-去羟乙基达沙替尼 CAS No. 910297-51-7

N-去羟乙基达沙替尼

货号 B193331
CAS 编号: 910297-51-7
分子量: 444 g/mol
InChI 键: DOBZFFWLHXORTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . N-Deshydroxyethyl Dasatinib can be used in cancer and immune disease research .


Synthesis Analysis

A new and efficient synthetic route for dasatinib, an anticancer drug, is described .


Molecular Structure Analysis

N-Deshydroxyethyl Dasatinib has the molecular formula C20H22ClN7OS . The IUPAC name is N - (2-chloro-6-methylphenyl)-2- [ (2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide .


Chemical Reactions Analysis

Dasatinib is chemically known as N - (2-chloro-6-methylphenyl)-2- [ [6- [4- (2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .


Physical And Chemical Properties Analysis

N-Deshydroxyethyl Dasatinib has a molecular weight of 444.0 g/mol .

科学研究应用

    Chronic Myelogenous Leukemia (CML) Treatment

    • Dasatinib is a tyrosine kinase inhibitor that is approved and prescribed to patients with chronic myelogenous leukemia .
    • The drug is determined in human plasma using a reversed-phase high performance liquid chromatographic method .
    • The method was linear in the range of 5-300 ng/mL with correlation coefficients (r2) of 0.995. The lower limit of quantification for Dasatinib in plasma was 5 ng/mL .

    Treatment of Multiple Cancer Malignancies

    • Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib .
    • Dasatinib acts over Imatinib which is the 1st line treatment for Chronic Myeloid Leukemia (CML) patients and various kinds of other cancerous patients .
    • Dasatinib act as 2nd line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia as well as for chronic accelerated myeloid leukemia .

    Ulcerative Colitis (UC) Management

    • Dasatinib is used in the management of ulcerative colitis (UC) .
    • The drug could potentially be affected by some nutraceuticals (e.g. curcumin, olive oil, and cocoa extract) that could alter the function of ABC transporters and/or CYP450 enzymes .

    Pediatric Leukemia

    • Dasatinib is used in children aged 1 year or older with newly-diagnosed cancer . It is used with other chemotherapy drugs .
    • In adults whose disease did not respond to other drugs or who are not able to receive other drugs .

    Philadelphia Chromosome Positive Chronic Myeloid Leukemia (Ph+ CML)

    • Dasatinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children .
    • It is also used to treat Ph+ CML and Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ ALL) in adults after other medicines (eg, imatinib) or treatments did not work well .

    Acute Lymphoblastic Leukemia (ALL)

    • Dasatinib is used to treat people with acute lymphoblastic leukemia who are positive for the Philadelphia chromosome .
    • In the EU, dasatinib is indicated for children with newly diagnosed Ph+ acute lymphoblastic leukemia (ALL) in combination with chemotherapy .

安全和危害

Dasatinib can cause skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It can also cause damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

未来方向

Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib . There is a need for novel strategies to cope with cancer . This review summaries current knowledge of the clinical pharmacokinetics variation, exposure-response relationships and analytical method for individualized dosing of dasatinib, in particular with respect to therapeutic drug monitoring .

属性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZFFWLHXORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470341
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deshydroxyethyl Dasatinib

CAS RN

910297-51-7
Record name N-Deshydroxyethyl dasatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESHYDROXYETHYL DASATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Deshydroxyethyl Dasatinib
Reactant of Route 2
Reactant of Route 2
N-Deshydroxyethyl Dasatinib
Reactant of Route 3
N-Deshydroxyethyl Dasatinib
Reactant of Route 4
Reactant of Route 4
N-Deshydroxyethyl Dasatinib
Reactant of Route 5
Reactant of Route 5
N-Deshydroxyethyl Dasatinib
Reactant of Route 6
Reactant of Route 6
N-Deshydroxyethyl Dasatinib

Citations

For This Compound
16
Citations
SRS Thappali, KVS Varanasi… - …, 2012 - thieme-connect.com
… The quantitation method was successfully applied for simultaneous estimation of methotrexate, dasatinib and N- deshydroxyethyl dasatinib in a pharmacokinetic study in Wistar rats. …
Number of citations: 17 www.thieme-connect.com
A Chokshi, A Gajjar, P Bhanushali… - Journal of Chemical …, 2021 - acgpubs.org
Dasatinib is a tyrosine kinase inhibitor that is approved and prescribed to patients with chronic myelogenous leukemia and Philadelphia chromosome. Present work reports …
Number of citations: 2 www.acgpubs.org
MV Nuli, VK Rekulapally - International Journal of Pharmacognosy and …, 2023 - saap.org.in
… ) b) DAS-01(N-(2-Chloro-6-methylphenyl)2-[(6-chloro-2- methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) c) Dimer of DAS-01 d) N-Oxide dasatinib e) N-Deshydroxyethyl dasatinib f)…
Number of citations: 2 www.saap.org.in
M Shahid, A Ahmad, M Raish, YAB Jardan… - Saudi Pharmaceutical …, 2023 - Elsevier
Dasatinib (DAS) is a narrow therapeutic index drug and novel oral multitarget inhibitor of tyrosine kinase and approved for the first-line therapy for chronic myelogenous leukemia (CML) …
Number of citations: 5 www.sciencedirect.com
X Luo, X Xue, T Li, Y Zhang, L Huang… - Current Drug …, 2020 - ingentaconnect.com
Background: Dasatinib, as an oral multi-targeted inhibitor of BCR-ABL and SRC family kinases, has been widely used for the treatment of Philadelphia Chromosome Positive …
Number of citations: 3 www.ingentaconnect.com
F Karami, S Ranjbar, Y Ghasemi… - Journal of …, 2019 - Elsevier
… Simultaneous determination of MTX, dasatinib (DSN), and N-deshydroxyethyl dasatinib (M − 4) in Wistar rat plasma was performed by LC-MS/MS. MTX pharmacokinetic drug-drug …
Number of citations: 65 www.sciencedirect.com
AK Tallam, S Alapati, MV Nuli - Journal of Integral Sciences, 2023 - jisciences.com
A protocol is used to detect and measure biomolecules and metabolites in human and animal tissues using bimolecular methods. The biosanalinity method is effective at determining …
Number of citations: 2 www.jisciences.com
SV Lanke, DS Shekhawat, N Niture, RC Rusli… - International Journal of …, 2017
Number of citations: 3
S Veeraraghavan, SRS Thappali, S Viswanadha… - Scientia …, 2016 - mdpi.com
Efficacy assessments using a combination of baricitinib and methotrexate necessitate the development of an analytical method for the determination of both drugs in plasma with …
Number of citations: 21 www.mdpi.com
X Ren, Z Wang, Y Yun, G Meng, X Zhang… - International Journal of …, 2019 - hindawi.com
Objective. To establish and validate a simple, sensitive, and rapid liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the determination of methotrexate (MTX) …
Number of citations: 11 www.hindawi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。